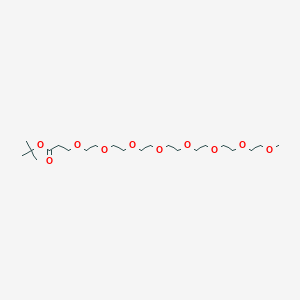

m-PEG8-t-butyl ester

Description

Structure

2D Structure

Properties

Molecular Formula |

C22H44O10 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C22H44O10/c1-22(2,3)32-21(23)5-6-25-9-10-27-13-14-29-17-18-31-20-19-30-16-15-28-12-11-26-8-7-24-4/h5-20H2,1-4H3 |

InChI Key |

YFTNXSITWJNZNC-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-PEG8-t-butyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-t-butyl ester is a monofunctional, discrete polyethylene glycol (dPEG®) derivative that serves as a versatile tool in bioconjugation and drug delivery. It features a methoxy-terminated polyethylene glycol chain of eight ethylene glycol units, providing excellent hydrophilicity and biocompatibility. The molecule is terminated with a t-butyl ester, a protecting group for a carboxylic acid, which can be readily removed under acidic conditions to reveal a reactive carboxyl group. This key feature allows for a two-step conjugation strategy, making it a valuable linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2][3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules.[4][5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate | |

| Synonyms | This compound, MeO-PEG8-t-butyl ester | |

| CAS Number | 2768015-32-1 | |

| Molecular Formula | C22H44O10 | |

| Molecular Weight | 468.58 g/mol | |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Purity | Typically >95-98% | |

| Solubility | Soluble in water, DMSO, DCM, DMF | |

| Storage | Store at -20°C for long-term stability |

Synthesis and Characterization

Representative Synthesis Protocol

This protocol describes the esterification of m-PEG8-acid with tert-butanol.

Materials:

-

m-PEG8-acid

-

tert-butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve m-PEG8-acid in anhydrous DCM.

-

Add DMAP (catalytic amount) and an excess of tert-butanol to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization: The final product should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the t-butyl group.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Experimental Protocols

Deprotection of the t-butyl Ester

The t-butyl ester group is a valuable protecting group that can be selectively removed under acidic conditions to reveal the carboxylic acid.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the this compound conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or HPLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge or filter to collect the product.

-

Wash the product with cold diethyl ether and dry under vacuum.

General Bioconjugation Protocol (Post-Deprotection)

Once deprotected, the resulting carboxylic acid can be activated and conjugated to an amine-containing biomolecule (e.g., a protein or peptide).

Materials:

-

Deprotected PEG8-conjugate (with a terminal carboxylic acid)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing biomolecule (e.g., antibody)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching solution (e.g., Tris or glycine solution)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation: Dissolve the deprotected PEG8-conjugate in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.

-

Conjugation: Add the activated PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

-

Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Applications in Drug Development

The unique properties of this compound make it a valuable linker in the development of advanced therapeutics.

-

Antibody-Drug Conjugates (ADCs): In ADCs, the PEG8 linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC, reduce aggregation, and potentially lower immunogenicity. The linker is designed to be stable in circulation and release the payload at the target site.

-

PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. PEG linkers are commonly used to connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG8 chain can be optimized to facilitate the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is crucial for efficient protein degradation.

Visualizations

Logical Workflow for Synthesis and Deprotection

Caption: A simplified workflow for the synthesis and subsequent deprotection of this compound.

Experimental Workflow for Bioconjugation

Caption: A general experimental workflow for the bioconjugation of a biomolecule using an activated PEG8 linker.

Signaling Pathway Context: ADC Internalization and Payload Release

Caption: A conceptual diagram illustrating the intracellular pathway of an ADC leading to payload release.

References

An In-depth Technical Guide to m-PEG8-t-butyl ester: Properties, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of m-PEG8-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. It details the chemical and physical properties, provides methodologies for its synthesis and deprotection, and illustrates its core application in bioconjugation workflows. This document serves as a technical resource for researchers utilizing PEG linkers in drug delivery, proteomics, and materials science.

Chemical and Physical Properties

This compound is a monodisperse PEG derivative characterized by a methoxy-terminated PEG chain of eight ethylene glycol units and a terminal carboxylic acid protected as a tert-butyl ester.[1][2][3] The PEG spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media.[1][2] The key feature is the tert-butyl ester group, which is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal a reactive carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate | |

| Synonyms | This compound | |

| Molecular Formula | C₂₂H₄₄O₁₀ | |

| Molecular Weight | 468.58 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% (Typical) | |

| SMILES Code | O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOC | |

| Solubility | Soluble in water and common organic solvents | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment |

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of the t-butyl ester group are critical for the successful application of this linker.

The following protocol describes a general method for the esterification of a carboxylic acid using tert-butyl acetate, which can be adapted for the synthesis of this compound from its corresponding acid (m-PEG8-acid).

Protocol 1: Synthesis via Perchloric Acid Catalysis

-

Preparation: Suspend the starting material, m-PEG8-carboxylic acid (1.0 equivalent), in tert-butyl acetate (used as both reagent and solvent, approx. 10-20 volumes).

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add perchloric acid (HClO₄, ~1.5 equivalents) to the mixture under stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by washing with water. Neutralize the aqueous layer to a pH of ~9 by adding a 10% Na₂CO₃ solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (3x volumes).

-

Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by flash chromatography on silica gel to yield the pure this compound.

The cleavage of the t-butyl ester to yield the free carboxylic acid is most commonly achieved using trifluoroacetic acid (TFA).

Protocol 2: TFA-Mediated Deprotection

-

Preparation: Dissolve the this compound (or its conjugate) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add TFA to the solution for a final concentration of 20-50% (v/v). For substrates containing acid-sensitive groups (e.g., tryptophan), a scavenger such as triisopropylsilane (TIS) should be added (2.5-5% v/v).

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours. Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. To remove residual TFA, co-evaporate the residue with toluene (3x).

-

Isolation: The deprotected product, often a TFA salt, can be isolated by precipitation. Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product.

-

Purification (Optional): If necessary, the product can be further purified. For small molecules, this may involve chromatography. For larger bioconjugates, size-exclusion chromatography (SEC) or dialysis is recommended.

Application in Bioconjugation

This compound is a component of more complex heterobifunctional linkers used to connect two different molecules, such as a protein and a small-molecule drug, in a controlled, sequential manner. The general workflow involves three main stages: conjugation of the first molecule, deprotection of the t-butyl ester, and conjugation of the second molecule.

Workflow Description:

-

First Conjugation: A heterobifunctional linker containing the this compound moiety and a second reactive group (e.g., an NHS ester) is used. The NHS ester is reacted with a primary amine (e.g., a lysine residue on an antibody) to form a stable amide bond. Excess linker is removed.

-

Deprotection: The t-butyl ester on the now-conjugated linker is removed using the acidic conditions described in Protocol 2, exposing a terminal carboxylic acid.

-

Second Conjugation: This newly available carboxylic acid is activated (e.g., using EDC/NHS chemistry) and reacted with an amine-containing second molecule (e.g., a therapeutic payload) to form another stable amide bond, completing the bioconjugate.

This sequential approach prevents unwanted homodimerization and allows for the precise construction of complex architectures like Antibody-Drug Conjugates (ADCs).

References

An In-depth Technical Guide to m-PEG8-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on m-PEG8-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and pharmaceutical development due to its defined length, hydrophilic properties, and versatile reactivity upon deprotection.

Core Properties and Quantitative Data

This compound is characterized by a methoxy-terminated PEG chain of eight ethylene glycol units, which imparts hydrophilicity, and a t-butyl ester functional group. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be readily deprotected under acidic conditions to reveal a reactive carboxyl group.[1][2][3] This allows for a two-step conjugation strategy, making it a valuable tool in the design of complex bioconjugates such as antibody-drug conjugates (ADCs).

| Property | Value | References |

| Molecular Weight | 468.58 g/mol | [1][2] |

| Chemical Formula | C22H44O10 | |

| Exact Mass | 468.2934 | |

| CAS Number | 2768015-32-1 | |

| Purity | >98% | |

| Appearance | Solid powder | |

| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. | |

| Storage Conditions | Short term (days to weeks): Dry, dark, at 0-4°C. Long term (months to years): -20°C. |

Logical Workflow for Deprotection and Conjugation

The primary utility of this compound lies in its application as a linker following a two-stage process. The first stage involves the acid-catalyzed removal of the t-butyl protecting group to expose a terminal carboxylic acid. The second stage is the conjugation of this newly formed carboxylic acid to a primary amine on a target molecule, such as a protein or peptide, via amide bond formation.

Caption: Workflow for the use of this compound as a linker.

Experimental Protocols

The following are generalized protocols for the deprotection of the t-butyl ester and the subsequent conjugation of the resulting carboxylic acid. These should be optimized for specific applications.

Protocol 1: Deprotection of the t-Butyl Ester

This protocol describes the acid-catalyzed hydrolysis of the t-butyl ester to yield the free carboxylic acid (m-PEG8-acid).

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Optional) Scavengers such as water and triisopropylsilane (TIS) if working with sensitive biomolecules like proteins containing tryptophan or methionine.

-

Cold diethyl ether

-

Rotary evaporator

Procedure:

-

Preparation of Cleavage Solution: In a well-ventilated fume hood, prepare a cleavage solution. A common solution is 50% TFA in DCM. For sensitive substrates, a scavenger cocktail of 95% TFA, 2.5% water, and 2.5% TIS is recommended.

-

Reaction: Dissolve the this compound conjugate in the cleavage solution.

-

Incubation: Stir the reaction mixture at room temperature. Reaction times can vary from 2 to 5 hours. The reaction progress can be monitored by analytical techniques such as HPLC or ¹H NMR to confirm the disappearance of the t-butyl peak.

-

Removal of TFA: Following completion of the reaction, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Purification: Precipitate the deprotected product by adding cold diethyl ether. The resulting solid can be collected by centrifugation and washed with cold diethyl ether to remove residual TFA and scavengers. Further purification, if necessary, can be performed using chromatography.

Protocol 2: Amide Bond Formation via EDC/NHS Chemistry

This protocol outlines the conjugation of the deprotected m-PEG8-acid to a molecule containing a primary amine.

Materials:

-

Deprotected m-PEG8-acid

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

(Optional) Quenching Buffer: 1 M Tris-HCl, pH 8.0, or hydroxylamine

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the deprotected m-PEG8-acid in the Activation Buffer.

-

Dissolve the amine-containing molecule in the Conjugation Buffer.

-

-

Activation of Carboxylic Acid:

-

Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the m-PEG8-acid solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.

-

-

Conjugation Reaction:

-

Immediately add the activated m-PEG8-acid solution to the solution of the amine-containing molecule.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and consume any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.

-

References

An In-Depth Technical Guide to m-PEG8-t-butyl ester (CAS: 2768015-32-1) for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-PEG8-t-butyl ester (CAS: 2768015-32-1), a discrete polyethylene glycol (PEG) linker extensively utilized in bioconjugation and drug delivery. Intended for researchers, scientists, and professionals in the field of drug development, this document details the physicochemical properties, synthesis, and applications of this versatile molecule. Particular emphasis is placed on its role in the development of Antibody-Drug Conjugates (ADCs), offering detailed experimental protocols for its use and characterization of the resulting conjugates.

Introduction

Polyethylene glycol (PEG) linkers have become an invaluable tool in the design of advanced biotherapeutics, enhancing solubility, stability, and pharmacokinetic profiles.[1] this compound, a monodisperse PEG derivative, features a methoxy-terminated PEG chain and a t-butyl ester protected carboxylic acid.[2] This heterobifunctional structure allows for a two-step conjugation strategy, making it a valuable component in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs).[1] The hydrophilic nature of the eight-unit PEG spacer improves the aqueous solubility of hydrophobic drug payloads, mitigating aggregation and improving the overall pharmacological properties of the conjugate.[1][2] The t-butyl ester serves as a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to reveal a reactive handle for subsequent conjugation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2768015-32-1 | |

| Molecular Formula | C22H44O10 | |

| Molecular Weight | 468.58 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% |

Table 2: Solubility and Storage of this compound

| Parameter | Information | Reference(s) |

| Solubility | Soluble in DMSO, DMF, and water. | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | |

| Stability | Stable for several weeks during ordinary shipping and customs handling. |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely available in peer-reviewed literature, a general and representative procedure involves the esterification of the corresponding m-PEG8-acid with tert-butanol. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The primary utility of this compound lies in its application as a linker in bioconjugation. The following protocols detail the key experimental procedures involving this molecule.

Deprotection of the t-butyl Ester

The removal of the t-butyl protecting group is a critical step to unmask the carboxylic acid for subsequent conjugation. This is typically achieved through acidolysis.

Protocol 1: Standard TFA-Mediated Deprotection

-

Preparation: Dissolve the t-butyl ester-PEG conjugate in a minimal amount of dichloromethane (DCM).

-

Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution (50% TFA in DCM).

-

Incubation: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA.

-

Purification: The resulting carboxylic acid can be purified by precipitation from cold diethyl ether or by column chromatography.

Protocol 2: Deprotection with a Scavenger Cocktail (for acid-sensitive substrates)

To prevent side reactions with sensitive amino acid residues (e.g., tryptophan, methionine), a scavenger cocktail is recommended.

-

Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

-

Reaction: Add the cleavage cocktail to the t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).

-

Incubation: Stir the mixture at room temperature for 2-4 hours.

-

Work-up and Purification: Follow steps 4 and 5 from Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.

Caption: Experimental workflow for the deprotection of the t-butyl ester.

Protein PEGylation using the Deprotected m-PEG8-Acid

Once the carboxylic acid is deprotected, it can be activated and conjugated to primary amines (e.g., lysine residues) on proteins or antibodies. A common method involves the formation of an N-hydroxysuccinimide (NHS) ester.

Protocol 3: Two-Step Protein PEGylation

Step 1: Activation of m-PEG8-Acid

-

Dissolution: Dissolve the m-PEG8-acid in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the formation of the NHS ester by TLC or LC-MS.

-

Isolation: The activated m-PEG8-NHS ester can be used directly or purified by crystallization or chromatography.

Step 2: Conjugation to Protein

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH of 7.2-8.5.

-

Reagent Preparation: Immediately before use, dissolve the m-PEG8-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

-

Conjugation: Add a 5- to 20-fold molar excess of the dissolved m-PEG8-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Caption: Workflow for the activation and conjugation of m-PEG8-acid to a protein.

Application in Antibody-Drug Conjugates (ADCs)

This compound is particularly valuable in the field of ADCs, where it serves as a hydrophilic linker between the antibody and a cytotoxic payload. The inclusion of a PEG8 spacer can enhance the solubility and stability of the ADC, potentially leading to an improved therapeutic window.

Table 3: Quantitative Parameters in ADC Development with PEG Linkers

| Parameter | Typical Range/Value | Significance | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Optimal balance between potency and pharmacokinetics. | |

| Molar Excess of Linker-Payload | 5 - 10 fold over antibody | Drives the conjugation reaction to completion. | |

| Reaction pH for NHS Ester Coupling | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. | |

| Reaction Time for NHS Ester Coupling | 1 - 4 hours | Dependent on temperature and protein concentration. |

The characterization of ADCs is a critical step to ensure their quality and efficacy. Key parameters to be determined include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the purity of the conjugate.

Table 4: Common Analytical Techniques for ADC Characterization

| Technique | Information Provided | Reference(s) |

| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, average DAR | |

| Reversed-Phase Liquid Chromatography (RPLC) | DAR distribution (often after reduction of the antibody) | |

| Size-Exclusion Chromatography (SEC) | Aggregation and purity | |

| Mass Spectrometry (MS) | Intact mass, confirmation of conjugation, precise DAR |

Conclusion

This compound (CAS: 2768015-32-1) is a well-defined, monodisperse PEG linker that offers significant advantages in the field of bioconjugation and drug delivery. Its hydrophilic nature and the presence of a t-butyl protected carboxylic acid provide a versatile platform for the development of complex biotherapeutics, most notably Antibody-Drug Conjugates. The detailed protocols and quantitative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this valuable molecule in their research and development endeavors. The continued exploration of such discrete PEG linkers will undoubtedly contribute to the advancement of next-generation targeted therapies.

References

An In-depth Technical Guide to m-PEG8-t-butyl ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-t-butyl ester is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery research.[1][2] Its structure features a methoxy-terminated eight-unit PEG chain, which imparts hydrophilicity and biocompatibility, and a t-butyl ester protected carboxylic acid.[1][3] This protecting group strategy allows for a sequential approach to conjugation, where the PEG linker can be attached to a biomolecule, followed by the deprotection of the t-butyl group to reveal a reactive carboxylic acid for further modification.[4] The hydrophilic PEG spacer can enhance the solubility and stability of conjugated molecules in aqueous media. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of key workflows.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C22H44O10 | |

| Molecular Weight | 468.58 g/mol | |

| IUPAC Name | tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate | |

| Appearance | Solid powder | |

| Purity | Typically >95% or >98% | |

| Solubility | Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media. | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |

Note: Specific physical properties such as melting and boiling points are often not reported by suppliers.

Experimental Protocols

Deprotection of the t-butyl Ester

The removal of the t-butyl protecting group is a critical step to unmask the carboxylic acid for subsequent reactions. This is typically achieved under acidic conditions.

Materials:

-

This compound conjugated molecule

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Water (optional, as a scavenger)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Rotary evaporator

-

Cold diethyl ether

Protocol:

-

Dissolution: Dissolve the t-butyl ester-PEG conjugate in dichloromethane (DCM).

-

Acidification: Add trifluoroacetic acid (TFA) to the solution. A common starting condition is a 1:1 (v/v) mixture of DCM and TFA. For molecules with acid-sensitive residues (e.g., tryptophan, methionine), a scavenger cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is recommended to trap the released tert-butyl cations and prevent side reactions.

-

Reaction: Stir the mixture at room temperature for 2 to 5 hours. The reaction progress can be monitored by techniques like HPLC or ¹H NMR to confirm the disappearance of the tert-butyl signal.

-

TFA Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Precipitation and Purification: Precipitate the deprotected product by adding cold diethyl ether. Further purification may be necessary, for example, by chromatography, to remove any remaining impurities or scavenger byproducts.

General Bioconjugation Workflow (Post-deprotection)

Once the carboxylic acid is deprotected, it can be activated and conjugated to a primary amine-containing molecule (e.g., a protein, peptide, or antibody) using carbodiimide chemistry.

Materials:

-

Deprotected m-PEG8-acid

-

Amine-containing biomolecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Amine-free buffer (e.g., MES, PBS, HEPES, bicarbonate) at a pH of 7.2-8.5

-

Quenching buffer (e.g., Tris or glycine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

-

Buffer Exchange: Ensure the amine-containing biomolecule is in an amine-free buffer at a pH between 7.2 and 8.5. This can be achieved through dialysis or the use of a desalting column.

-

Reagent Preparation:

-

Prepare a stock solution of the deprotected m-PEG8-acid in an anhydrous, water-miscible organic solvent like DMSO or DMF.

-

Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the reaction buffer.

-

-

Activation of Carboxylic Acid: Add a molar excess of EDC and NHS to the deprotected m-PEG8-acid solution to form an amine-reactive NHS ester.

-

Conjugation: Add the activated m-PEG8-NHS ester to the biomolecule solution. A 10- to 50-fold molar excess of the PEG linker to the biomolecule is a common starting point. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris or glycine to consume any unreacted NHS esters.

-

Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Mandatory Visualizations

Caption: Workflow for the deprotection of the t-butyl ester from a PEG conjugate.

Caption: General workflow for bioconjugation using a deprotected PEG-acid.

References

A Technical Guide to the Solubility of m-PEG8-t-butyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG8-t-butyl Ester

This compound is a heterobifunctional PEG linker containing a methoxy-terminated polyethylene glycol chain of eight ethylene glycol units and a t-butyl ester functional group. The chemical structure is C22H44O10 with a molecular weight of approximately 468.58 g/mol [1][2]. The hydrophilic nature of the PEG spacer generally enhances the solubility of conjugated molecules in aqueous media[2][3][4]. The t-butyl ester group provides a protected form of a carboxylic acid, which can be deprotected under acidic conditions. Understanding the solubility of this linker in various organic solvents is critical for its application in chemical synthesis, purification, and formulation development.

Inferred Solubility Profile in Organic Solvents

Based on the general properties of PEG and its derivatives, a qualitative solubility profile for this compound in common organic solvents can be inferred. Polyethylene glycol is known to be soluble in a wide range of organic solvents. The solubility of PEG derivatives is influenced by the nature of their end groups. The presence of the relatively non-polar t-butyl ester group may influence its solubility profile compared to unmodified PEG.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale and Citations |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Acetonitrile | Likely Soluble | PEG and its derivatives are generally soluble in these solvents. Literature suggests that PEG derivatives can be dissolved in solvents like methylene chloride, acetone, and acetonitrile before being precipitated with non-solvents. THF has been identified as a good solvent for PEG. |

| Polar Protic | Methanol, Ethanol | Likely Soluble | PEGs are known to be soluble in lower alcohols. Recrystallization of PEG derivatives can be performed in ethanol. |

| Non-Polar | Hexane, Ethyl Ether | Likely Insoluble | These solvents are often used to precipitate PEG derivatives from solutions in more polar organic solvents, indicating their poor solvating power for this class of compounds. |

| Aromatic | Toluene, Benzene | Likely Soluble | Benzene and toluene are mentioned as solvents for PEG derivatives and can be used for azeotropic drying, implying solubility. |

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise, quantitative solubility data for this compound, the shake-flask method is a widely accepted and reliable technique. This method involves creating a saturated solution of the compound and then measuring its concentration.

3.1. Materials

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the sealed vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To completely separate the solid from the liquid phase, centrifuge the vial.

-

Carefully aspirate the supernatant (the clear, saturated solution) and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical technique such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations of the compound.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is scarce, its chemical structure suggests solubility in a range of polar aprotic and aromatic solvents, and likely insolubility in non-polar solvents like hexane. For drug development and research applications requiring precise solubility values, the provided experimental protocol based on the shake-flask method offers a robust framework for generating this critical data. This guide serves as a foundational resource for scientists and researchers working with this versatile PEG linker.

References

The t-Butyl Ester: A Cornerstone Protecting Group in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of carboxylic acid protecting groups, the tert-butyl (t-Bu) ester stands out for its unique combination of steric hindrance-imparted stability and its facile, selective cleavage under specific acidic conditions. This guide provides a comprehensive overview of the t-butyl ester protecting group, detailing its function, application, and the methodologies for its installation and removal.

Core Function and Strategic Advantage

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid moiety, preventing it from engaging in unwanted side reactions while other parts of a molecule are being manipulated. Its efficacy stems from two key characteristics:

-

Steric Hindrance: The bulky t-butyl group effectively shields the ester carbonyl from nucleophilic attack and basic hydrolysis, rendering it stable under a wide range of reaction conditions where other esters, such as methyl or ethyl esters, might be cleaved.[1]

-

Acid-Labile Cleavage: The true strategic power of the t-butyl ester lies in its susceptibility to removal under acidic conditions. This deprotection proceeds through a stable tertiary carbocation intermediate, allowing for its selective removal in the presence of other functional groups that are sensitive to nucleophiles or bases but stable to acid.[1] This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.[2][3]

Applications in Complex Synthesis

The unique properties of the t-butyl ester make it an invaluable tool in various synthetic applications, most notably:

-

Peptide Synthesis: In the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the t-butyl group is employed to protect the side chains of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu).[2] The Fmoc group, protecting the α-amino group, is removed with a base (e.g., piperidine), while the t-butyl esters on the side chains remain intact. The t-butyl groups are then cleaved during the final trifluoroacetic acid (TFA)-mediated step to release the deprotected peptide.

-

Drug Development: The metabolic stability conferred by the t-butyl group can be advantageous in drug design. By acting as a steric shield, it can protect susceptible functional groups from enzymatic degradation, thereby prolonging a drug's half-life. Furthermore, the introduction of a bulky t-butyl group can enforce a specific molecular conformation, leading to enhanced binding affinity and selectivity for a biological target.

-

Multi-step Organic Synthesis: In the synthesis of complex organic molecules, the t-butyl ester allows for the selective deprotection of a carboxylic acid in the presence of other functional groups, enabling sequential and controlled transformations.

Quantitative Data Summary

The stability and lability of the t-butyl ester compared to other common carboxylic acid protecting groups are summarized below. The data represents typical observations under common laboratory conditions.

| Protecting Group | Stability to Base (e.g., NaOH, LiOH) | Stability to Nucleophiles (e.g., RNH2) | Stability to Hydrogenolysis (e.g., H2, Pd/C) | Lability to Strong Acid (e.g., TFA) |

| t-Butyl Ester | High | High | High | High (Readily Cleaved) |

| Methyl Ester | Low (Saponified) | Moderate | High | Moderate |

| Ethyl Ester | Low (Saponified) | Moderate | High | Moderate |

| Benzyl Ester (Bn) | Moderate | Moderate | Low (Readily Cleaved) | Moderate |

| Allyl Ester (All) | High | High | High (Requires Pd(0)) | High |

| Silyl Ester (e.g., TBDMS) | Low (Cleaved by fluoride) | Moderate | High | Low (Cleaved by acid) |

Experimental Protocols

Protection of a Carboxylic Acid as a t-Butyl Ester

Method 1: Reaction with Isobutylene

This is a common and efficient method for the formation of t-butyl esters.

-

Reactants: Carboxylic acid, isobutylene, catalytic amount of strong acid (e.g., concentrated H₂SO₄ or HClO₄).

-

Solvent: Dichloromethane (DCM) or tert-butyl acetate.

-

Procedure:

-

Dissolve the carboxylic acid in the chosen solvent.

-

Add a catalytic amount of the strong acid.

-

Bubble isobutylene gas through the solution or add liquid isobutylene at a low temperature.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the t-butyl ester by column chromatography if necessary.

-

Method 2: Using Di-tert-butyl dicarbonate (Boc₂O)

This method is often used for amino acids.

-

Reactants: Carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., 4-dimethylaminopyridine (DMAP) or triethylamine (TEA)).

-

Solvent: Anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the carboxylic acid and the base in the anhydrous solvent.

-

Add Boc₂O to the solution.

-

Stir the reaction at room temperature until completion.

-

Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Isolate and purify the t-butyl ester as described above.

-

Deprotection of a t-Butyl Ester

Method: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)

This is the most common method for removing a t-butyl ester.

-

Reagents: Trifluoroacetic acid (TFA), a scavenger (e.g., triethylsilane (TES), thioanisole, or water) to trap the released t-butyl cation.

-

Solvent: Dichloromethane (DCM) or neat TFA.

-

Procedure:

-

Dissolve the t-butyl protected compound in the chosen solvent.

-

Add TFA (typically 25-95% in DCM, or neat).

-

Add a scavenger to prevent side reactions caused by the t-butyl cation.

-

Stir the reaction at room temperature for 1-4 hours, monitoring for completion.

-

Remove the TFA and solvent under reduced pressure.

-

The resulting carboxylic acid can be purified by crystallization, precipitation, or chromatography.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide on the Safety and Handling of m-PEG8-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for m-PEG8-t-butyl ester, a polyethylene glycol (PEG) derivative used in laboratory and manufacturing settings.[1] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the product. This substance is intended for research use only and is not for human or veterinary use.[2]

Chemical and Physical Properties

This compound is a PEG derivative that contains a t-butyl ester.[3][4] The hydrophilic PEG spacer enhances solubility in aqueous media, while the t-butyl protected carboxyl group can be deprotected under acidic conditions.[2]

| Property | Value | Source |

| Molecular Formula | C22H44O10 | |

| Molecular Weight | 468.58 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO | |

| Synonyms | tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.

Handling

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust and aerosols.

-

Use only in areas with appropriate exhaust ventilation.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage

-

Keep the container tightly sealed.

-

Store in a cool, well-ventilated area.

-

Keep away from direct sunlight and sources of ignition.

-

Short-term storage (days to weeks): 0 - 4°C

-

Long-term storage (months to years): -20°C

-

The product is stable for a few weeks during ordinary shipping at ambient temperatures.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Provide an accessible safety shower and eye wash station. |

| Eye/Face Protection | Wear safety goggles with side-shields. |

| Hand Protection | Wear protective gloves. |

| Skin and Body Protection | Wear impervious clothing. |

| Respiratory Protection | Use a suitable respirator if dust or aerosols are generated. |

First-Aid and Emergency Procedures

In the event of exposure or an accident, follow these procedures.

| Exposure Route | First-Aid Measures |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| In Case of Eye Contact | Remove any contact lenses and flush eyes immediately with large amounts of water. Call a physician. |

| In Case of Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |

| If Inhaled | Immediately relocate to fresh air. |

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.

-

Special hazards: May emit irritant fumes during combustion.

-

Advice for firefighters: Wear a self-contained breathing apparatus and protective clothing.

Accidental Release Measures

In case of a spill, take the following steps to contain and clean up the material.

-

Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains or water courses.

-

Methods for Cleaning Up: Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated material according to regulations.

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

| Parameter | Description |

| Reactivity | No data available. |

| Chemical Stability | Stable under recommended storage conditions. |

| Possibility of Hazardous Reactions | No data available. |

| Conditions to Avoid | No data available. |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |

| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes. |

Experimental Protocols & Workflows

Safe Handling Workflow

The following diagram illustrates the key stages for the safe handling of this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

This technical guide is based on currently available safety data. Always refer to the most recent Safety Data Sheet (SDS) provided by the supplier for the most up-to-date information.

References

Methodological & Application

Synthesis of m-PEG8-t-butyl ester: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of m-PEG8-t-butyl ester, a valuable heterobifunctional linker used in bioconjugation and drug delivery. The t-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxylate for further modification. The methoxy-terminated polyethylene glycol (m-PEG) chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.

Chemical Information

| Compound | Formula | Molecular Weight | Appearance |

| This compound | C22H44O10 | 468.58 g/mol | Colorless to light yellow oil |

Reaction Scheme

The synthesis of this compound is achieved through the alkylation of methoxy-PEG8-alcohol (m-PEG8-OH) with t-butyl bromoacetate in the presence of a strong base, such as potassium t-butoxide. This reaction proceeds via a Williamson ether synthesis mechanism.

Application Notes and Protocols for the Deprotection of m-PEG8-t-butyl ester using Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyl protecting group from m-PEG8-t-butyl ester is a critical step in the synthesis of various bioconjugates and drug delivery systems. Trifluoroacetic acid (TFA) is a commonly employed reagent for this deprotection due to its efficacy in cleaving the acid-labile t-butyl ester under mild conditions. This application note provides detailed protocols for the TFA-mediated deprotection of this compound, discusses strategies to minimize side reactions, and outlines analytical methods for characterizing the final product, m-PEG8-carboxylic acid.

Chemical Transformation

The deprotection reaction proceeds via an acid-catalyzed cleavage of the t-butyl ester, yielding the desired m-PEG8-carboxylic acid and a tert-butyl cation. The latter is typically scavenged to prevent unwanted side reactions.

Caption: Deprotection of this compound to m-PEG8-carboxylic acid using TFA.

Experimental Protocols

Two primary protocols are presented: a standard procedure and a method incorporating scavengers to mitigate potential side reactions. The choice of protocol depends on the scale of the reaction and the presence of other acid-sensitive functional groups in the molecule.

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is suitable for routine deprotection of this compound.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Deionized water

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous dichloromethane (e.g., 100 mg in 2 mL).

-

Add an equal volume of trifluoroacetic acid to the solution (1:1 v/v DCM:TFA).

-

Stir the reaction mixture at room temperature for 2-5 hours.[1][2] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the dichloromethane and excess TFA under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

For purification, dissolve the crude product in a minimal amount of dichloromethane and precipitate by adding cold diethyl ether.[3]

-

Collect the precipitate by filtration or centrifugation and dry under vacuum.

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended to prevent side reactions caused by the electrophilic tert-butyl cation, especially in large-scale reactions or when other sensitive functional groups are present.[3]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Prepare the cleavage cocktail in a well-ventilated fume hood: 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (v/v/v).

-

Dissolve the this compound in the cleavage cocktail.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the TFA under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with cold diethyl ether to remove scavengers and their byproducts.

-

Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the deprotection reaction. Please note that yields and purity are illustrative and can vary based on reaction scale and purification efficiency.

Table 1: Reaction Conditions and Illustrative Outcomes

| Parameter | Protocol 1: Standard | Protocol 2: With Scavengers |

| TFA Concentration | 50% in DCM | 95% |

| Scavengers | None | Water, TIS |

| Reaction Time | 2-5 hours | 2-4 hours |

| Temperature | Room Temperature | Room Temperature |

| Illustrative Yield | 85-95% | 90-98% |

| Illustrative Purity | >95% | >98% |

Table 2: Physicochemical Properties of Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₂₂H₄₄O₁₀ | 468.58 |

| m-PEG8-carboxylic acid | C₁₈H₃₆O₁₀ | 412.48 |

Analytical Characterization

The successful deprotection and purity of the resulting m-PEG8-carboxylic acid should be confirmed by a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the final product and for monitoring the reaction progress.

Typical HPLC Parameters:

-

Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20-30 minutes) is a good starting point for method development.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the product by observing the disappearance of the t-butyl signal and the appearance of the carboxylic acid proton signal.

-

This compound: A characteristic singlet for the tert-butyl protons is observed at approximately 1.4 ppm.

-

m-PEG8-carboxylic acid: The tert-butyl signal at 1.4 ppm will be absent. A broad singlet corresponding to the carboxylic acid proton will appear downfield, typically around 12 ppm. The chemical shift of the PEG backbone protons (a complex multiplet) is generally observed between 3.5 and 3.8 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

-

Expected Mass (m-PEG8-carboxylic acid): 412.48 g/mol . Depending on the ionization method (e.g., electrospray ionization), the protonated molecule [M+H]⁺ at m/z 413.26 or other adducts may be observed.

Experimental Workflow and Logic

The overall process from starting material to purified product follows a logical sequence of reaction, workup, purification, and analysis.

Caption: A streamlined workflow for the deprotection and analysis of m-PEG8-carboxylic acid.

Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or TFA concentration. | Extend reaction time and monitor by HPLC. Increase TFA concentration. |

| Side Product Formation | Alkylation by the tert-butyl cation. | Use Protocol 2 with scavengers (water, TIS). |

| Low Yield | Product loss during workup or precipitation. | Ensure complete precipitation by using a sufficient volume of cold diethyl ether. Minimize transfers. |

| Product is an Oil | Residual solvent or impurities. | Perform multiple precipitations. Ensure complete drying under vacuum. |

Conclusion

The deprotection of this compound using trifluoroacetic acid is a robust and efficient method for the synthesis of m-PEG8-carboxylic acid. By selecting the appropriate protocol and carefully controlling the reaction and workup conditions, high yields and purity of the desired product can be achieved. The analytical methods outlined provide a comprehensive approach to characterizing the final product, ensuring its suitability for downstream applications in drug development and bioconjugation.

References

Application Notes and Protocols for m-PEG8-t-butyl Ester Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG8-t-butyl ester in bioconjugation, specifically focusing on its conjugation to primary amines on biomolecules such as proteins, peptides, and small molecule drugs. The protocols detailed below outline the essential steps of deprotection, activation, and final conjugation.

Introduction

Poly(ethylene glycol) (PEG) linkers are widely employed in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] The this compound is a monodisperse PEG linker featuring a methoxy-terminated eight-unit PEG chain and a t-butyl ester protected carboxylic acid.[2][3] This protected carboxyl group allows for selective modification, as it can be deprotected under acidic conditions to reveal a terminal carboxylic acid.[2][3] This carboxylic acid can then be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG spacer improves the aqueous solubility of the conjugated molecule.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate | |

| Molecular Formula | C22H44O10 | |

| Molecular Weight | 468.58 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in water, DMSO, DMF |

Principle of Conjugation

The conjugation of this compound to primary amines is a two-stage process. First, the t-butyl ester protecting group is removed under acidic conditions to yield the corresponding carboxylic acid (m-PEG8-acid). Second, this carboxylic acid is activated, typically using carbodiimide chemistry (e.g., EDC and NHS), to form an amine-reactive NHS ester. This activated PEG linker then readily reacts with primary amines on the target molecule to form a stable amide bond.

Experimental Protocols

Protocol 1: Deprotection of this compound to m-PEG8-acid

This protocol describes the removal of the t-butyl ester group to generate the free carboxylic acid.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Triisopropylsilane (TIS) (as a scavenger)

-

Cold diethyl ether

-

Lyophilizer or rotary evaporator

Procedure:

-

If the starting material is in an aqueous buffer, lyophilize it to dryness.

-

Prepare a deprotection solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Dissolve the lyophilized this compound in the deprotection solution.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Remove the TFA by rotary evaporation or by precipitating the deprotected product with cold diethyl ether.

-

Wash the precipitated product with cold diethyl ether to remove residual TFA and TIS.

-

Dry the resulting m-PEG8-acid under vacuum.

Protocol 2: Activation of m-PEG8-acid and Conjugation to Primary Amines

This protocol details the activation of the carboxylic acid and subsequent reaction with an amine-containing molecule (e.g., a protein).

Materials:

-

m-PEG8-acid (from Protocol 1)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Part A: Activation of m-PEG8-acid

-

Dissolve the m-PEG8-acid in the Activation Buffer.

-

Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the m-PEG8-acid solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester. The NHS-ester intermediate is susceptible to hydrolysis, so proceed to the next step promptly.

Part B: Conjugation to Amine-Containing Molecule

-

Dissolve the amine-containing molecule in the Conjugation Buffer. Avoid buffers containing primary amines like Tris, as they will compete with the target molecule.

-

Immediately add the activated m-PEG8-NHS ester solution to the amine-containing molecule solution. A 10- to 50-fold molar excess of the PEG reagent to the target molecule is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

Part C: Purification of the Conjugate

-

Purify the PEGylated conjugate from unreacted PEG linker and protein using size-exclusion chromatography (SEC) or dialysis.

Quantitative Data Summary for Conjugation Reaction

The efficiency of the conjugation is dependent on several factors, as summarized below.

| Parameter | Recommended Range/Condition | Effect on Reaction | Reference |

| Activation pH | 4.5 - 6.0 | Optimal for carbodiimide-mediated activation of the carboxylic acid. | |

| Conjugation pH | 7.2 - 8.5 | Efficient reaction with primary amines. Lower pH reduces amine nucleophilicity, while higher pH increases NHS ester hydrolysis. | |

| Molar Excess of PEG-NHS Ester | 10 to 50-fold over the target molecule | A higher molar excess drives the reaction towards completion but may lead to multiple PEGylations per molecule. The optimal ratio should be determined empirically. | |

| Reaction Time | 30-60 minutes at room temperature; 2-4 hours at 4°C | Longer incubation times can increase conjugation efficiency, but also risk hydrolysis of the NHS ester. | |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster, while reactions at 4°C can be performed overnight to control the reaction rate. |

Visualizing the Workflow and Reaction

References

Application Notes and Protocols: m-PEG8-t-butyl Ester as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of m-PEG8-t-butyl ester, a versatile bifunctional linker, and detailed protocols for its application in bioconjugation, with a focus on its use in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer. This linker is characterized by two primary functional components: a methoxy-terminated PEG chain and a t-butyl ester protected carboxylic acid.[1] The eight repeating units of ethylene glycol in the PEG chain enhance the solubility of the conjugate in aqueous media, a crucial property for biological applications.[2][3][4]

The bifunctional nature of this linker allows for a two-step conjugation strategy. The terminal group opposite the t-butyl ester (often an N-hydroxysuccinimide (NHS) ester in commercially available variants for reaction with primary amines) is used for the initial conjugation to a biomolecule. Subsequently, the t-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid, which then becomes available for a second conjugation reaction.[2] This sequential reactivity is highly advantageous in the synthesis of complex biomolecules like ADCs and PROTACs.

Key Applications

The unique properties of this compound make it a valuable tool in several areas of drug development and research:

-

Antibody-Drug Conjugates (ADCs): In ADC development, the linker connects a monoclonal antibody (mAb) to a cytotoxic payload. The PEG component of the linker can improve the pharmacokinetic profile of the ADC. The bifunctional nature allows for the attachment of the linker to the antibody first, followed by the conjugation of the drug molecule after deprotection.

-

PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. PEG linkers are the most commonly used type in PROTAC design, as they increase solubility and allow for the systematic variation of linker length to optimize degradation efficiency. This compound can be used to connect the E3 ligase ligand to the target protein binder.

-

Peptide and Protein Modification (PEGylation): PEGylation is a well-established technique to enhance the therapeutic properties of proteins and peptides. The hydrophilic PEG chain can increase the hydrodynamic size of the molecule, reducing renal clearance and protecting it from proteolytic degradation, thereby extending its circulating half-life.

-

Surface Modification: The carboxylic acid, revealed after deprotection, can be used to immobilize biomolecules onto surfaces functionalized with amine groups for applications in diagnostics and biomaterials.

Physicochemical and Technical Data

The following table summarizes the key properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate | |

| Molecular Formula | C22H44O10 | |

| Molecular Weight | 468.58 g/mol | |

| Purity | >98% (typical) | |

| Appearance | Solid powder | |

| Storage Conditions | -20°C for long-term storage (months to years) | |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

Experimental Protocols

The following protocols provide a general framework for using this compound in bioconjugation. Optimization may be required for specific applications.

This protocol describes the conjugation of an NHS-activated this compound to primary amines (e.g., lysine residues or the N-terminus) on a protein.

Materials:

-

Protein/antibody solution (1-10 mg/mL)

-

Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer), pH 7.2-8.5

-

m-PEG8-NHS-ester-t-butyl ester

-

Dry, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange.

-

Prepare PEG Reagent: Immediately before use, dissolve the m-PEG8-NHS-ester-t-butyl ester in DMSO or DMF to a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess PEG reagent and byproducts by SEC or dialysis.

-

Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

This protocol describes the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

-

Lyophilized PEGylated protein

-

Deprotection solution: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions.

-

Cold diethyl ether

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Lyophilization: If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

-

Deprotection Reaction: In a well-ventilated fume hood, dissolve the lyophilized PEGylated protein in the freshly prepared deprotection solution. Use approximately 10 mL of the solution per gram of conjugate.

-

Incubation: Stir the mixture at room temperature for 1-4 hours.

-

TFA Removal and Precipitation: Remove the TFA under reduced pressure (e.g., using a rotary evaporator). Precipitate the deprotected conjugate by adding cold diethyl ether.

-

Purification: Purify the deprotected PEGylated protein using SEC or dialysis to remove residual TFA and scavenger byproducts.

-

Verification: Confirm the deprotection by mass spectrometry.

This protocol outlines the conjugation of an amine-containing molecule (e.g., a drug) to the newly exposed carboxylic acid using carbodiimide chemistry (e.g., EDC/NHS).

Materials:

-

Deprotected PEGylated protein with a terminal carboxylic acid

-

Amine-containing molecule (drug, peptide, etc.)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation buffer (e.g., MES buffer, pH 4.5-6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-7.5)

-

Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Procedure:

-

Activation of Carboxylic Acid: Dissolve the deprotected PEGylated protein in the activation buffer. Add a 10- to 20-fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid and form a more stable NHS ester intermediate.

-

Buffer Exchange (Optional but Recommended): Quickly perform a buffer exchange into the coupling buffer to remove excess EDC and byproducts and to raise the pH for the subsequent reaction with the amine.

-

Coupling Reaction: Add the amine-containing molecule to the activated PEGylated protein solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be empirically determined.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-